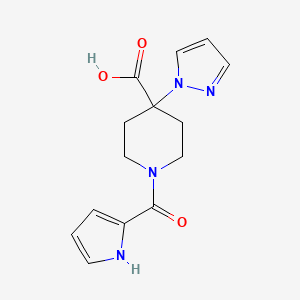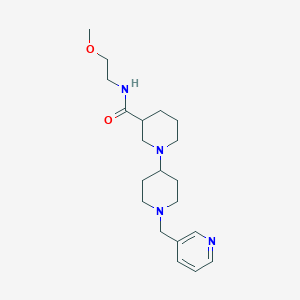
4-(1H-pyrazol-1-yl)-1-(1H-pyrrol-2-ylcarbonyl)piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-pyrazol-1-yl)-1-(1H-pyrrol-2-ylcarbonyl)piperidine-4-carboxylic acid, also known as P7C3, is a small molecule that has been shown to have neuroprotective effects in various animal models. P7C3 was discovered in 2010 by a team of researchers at the University of Texas Southwestern Medical Center and has since been the subject of numerous studies.
Mécanisme D'action
The exact mechanism of action of 4-(1H-pyrazol-1-yl)-1-(1H-pyrrol-2-ylcarbonyl)piperidine-4-carboxylic acid is not fully understood, but it is believed to work by enhancing the activity of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that plays a key role in energy metabolism and cell survival. This compound has also been shown to activate the Wnt signaling pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of nicotinamide adenine dinucleotide (NAD+), a molecule that is important for energy metabolism and cell survival. This compound has also been shown to increase the number of new neurons in the hippocampus, a region of the brain that is important for learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(1H-pyrazol-1-yl)-1-(1H-pyrrol-2-ylcarbonyl)piperidine-4-carboxylic acid is that it has been shown to be effective in various animal models of neurodegeneration. It is also a relatively small molecule, which makes it easier to synthesize and study compared to larger molecules such as proteins. One limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in clinical settings.
Orientations Futures
There are several future directions for research on 4-(1H-pyrazol-1-yl)-1-(1H-pyrrol-2-ylcarbonyl)piperidine-4-carboxylic acid. One area of interest is the development of more potent and selective analogs of this compound that can be used in clinical settings. Another area of interest is the development of new drug delivery methods to improve the bioavailability and efficacy of this compound. Finally, there is a need for further studies to better understand the mechanism of action of this compound and its potential use in treating neurodegenerative diseases.
Méthodes De Synthèse
4-(1H-pyrazol-1-yl)-1-(1H-pyrrol-2-ylcarbonyl)piperidine-4-carboxylic acid can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts to form the final product. The process has been optimized over the years to increase yields and purity.
Applications De Recherche Scientifique
4-(1H-pyrazol-1-yl)-1-(1H-pyrrol-2-ylcarbonyl)piperidine-4-carboxylic acid has been extensively studied for its neuroprotective effects in various animal models. It has been shown to promote the survival of neurons and increase neurogenesis in the hippocampus. This compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
4-pyrazol-1-yl-1-(1H-pyrrole-2-carbonyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c19-12(11-3-1-6-15-11)17-9-4-14(5-10-17,13(20)21)18-8-2-7-16-18/h1-3,6-8,15H,4-5,9-10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHHFXFACXNWQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)O)N2C=CC=N2)C(=O)C3=CC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(3,4-dimethoxyphenyl)vinyl]-3-ethyl-6-iodo-4(3H)-quinazolinone](/img/structure/B5367245.png)
![2-oxo-2-[3-(3-pyridinyl)-1-azetidinyl]-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B5367258.png)


![4-[4-(allyloxy)-3-methoxybenzylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5367274.png)
![N-[2-(2-methylphenoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide](/img/structure/B5367277.png)
![4-chloro-1,5-dimethyl-N-[2-(pyridin-3-yloxy)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B5367285.png)
![N-(2-ethoxybenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5367299.png)
![1,5,6-trimethyl-3-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)pyridin-2(1H)-one](/img/structure/B5367303.png)
![3,3,3-trifluoro-2-hydroxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}propanamide](/img/structure/B5367304.png)
![2-methyl-N-(5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5367308.png)

![8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5367329.png)